molecular formula C9H16N2 B097430 1-(Dimethylamino)cyclohexanecarbonitrile CAS No. 16499-30-2

1-(Dimethylamino)cyclohexanecarbonitrile

Cat. No. B097430
CAS RN: 16499-30-2
M. Wt: 152.24 g/mol
InChI Key: SDHHZJUUIBWPPN-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclohexanecarbonitrile is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with dimethylamino groups and cyclohexane structures have been investigated, which can offer insights into the behavior of such chemical structures.

Synthesis Analysis

The synthesis of compounds related to 1-(Dimethylamino)cyclohexanecarbonitrile involves various methods. For instance, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions has been reported, which could be relevant to the synthesis of similar cyclohexanecarbonitrile derivatives . Additionally, the interaction of tetracyanoethylene with certain cyclohexanediones has been used to synthesize related compounds, which might provide a pathway for the synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile .

Molecular Structure Analysis

The molecular structure and conformational behavior of compounds with dimethylamino groups attached to cyclohexane rings have been studied using various spectroscopic and computational methods. For example, the conformational behavior of 1-dimethylamino-1,3,5-trisilacyclohexane has been determined by gas electron diffraction and quantum chemical calculations . Similarly, the structure of 1-(dimethylamino)-1-phenyl-1-silacyclohexane has been investigated, which could provide insights into the structural aspects of 1-(Dimethylamino)cyclohexanecarbonitrile .

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group and cyclohexane structure can be inferred from various studies. For instance, the reaction of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile with alcohols and ketoximes to form heterocyclic compounds has been described . This suggests that 1-(Dimethylamino)cyclohexanecarbonitrile may also undergo reactions with nucleophiles to form new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using different techniques. For example, the molecular structure, FTIR, NMR, UV, and computational studies have been used to examine the properties of a structurally similar antidepressant . These studies provide valuable information on the polarizability, dipole moment, and vibrational spectra, which are important for understanding the properties of 1-(Dimethylamino)cyclohexanecarbonitrile.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Reactions with Olefins: 1,1-Bis(dimethylamino)-1,3-butadiene, related to 1-(Dimethylamino)cyclohexanecarbonitrile, reacts with acrylonitrile and other compounds, leading to cycloaddition and zwitterion formation. These reactions suggest possibilities for creating complex chemical structures and studying their properties (Sustman et al., 1992).
  • Intramolecular Charge Transfer: Biaryl derivatives with substitutions similar to 1-(Dimethylamino)cyclohexanecarbonitrile exhibit significant charge transfer interactions, influencing their photophysical properties. This research aids in understanding how molecular structure impacts light absorption and emission, which is crucial in fields like material science and photovoltaics (Lahmani et al., 1993).

Conformational and Structural Studies

  • Molecular Structure Analysis: Studies on molecules like 1-Dimethylamino-1-silacyclohexane, which share structural similarities with 1-(Dimethylamino)cyclohexanecarbonitrile, provide insights into their molecular structure and conformational behavior. These findings are significant for understanding molecular interactions and designing new materials (Kuzmina et al., 2019).

Catalysis and Polymerization

  • Catalytic Applications: Compounds structurally related to 1-(Dimethylamino)cyclohexanecarbonitrile have been used as catalysts in various chemical reactions. For instance, tetra(pentafluorophenyl)porphyrin chromium(III) chloride, used in conjunction with 4-(dimethylamino)pyridine, catalyzes the copolymerization of carbon dioxide and cyclohexene oxide. Such catalysts are crucial in creating new polymers and materials (Mang et al., 2000).

Safety And Hazards

The compound has several hazard statements: H302 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various fields of research.

properties

IUPAC Name

1-(dimethylamino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHHZJUUIBWPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167832
Record name Cyclohexanecarbonitrile, 1-(dimethylamino)-
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Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)cyclohexanecarbonitrile

CAS RN

16499-30-2
Record name 1-(Dimethylamino)cyclohexanecarbonitrile
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Record name 16499-30-2
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Record name Cyclohexanecarbonitrile, 1-(dimethylamino)-
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Record name 1-(Dimethylamino)-cyclohexanecarbonitrile
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Record name 1-(DIMETHYLAMINO)CYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

Dimethylammonium chloride (81.5 g, 1.0 mole) dissolved in water (150 ml.) was added to cyclohexanone (98.0 g., 1.0 mole), quickly followed by a solution of potassium cyanide (68.0 g, 1.045 mole) in water (150 ml.) added over a period of five minutes. The reaction mixture was stirred for 24 hours during which time a colourless crystalline solid was formed. The solid was filtered off, washed with ice cold water (200 ml.), dissolved in benzene (150 ml.) and rewashed with water (100 ml.). The aqueous layer was extracted with benzene (100 ml.), the benzene solutions then being combined, dried over anhydrous sodium sulphate and evaporated under reduced pressure. The oily residue (144 g.) solidified to give 1-cyanocyclohexyldimethylamine, m.p. 36°.
Name
Dimethylammonium chloride
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Yang, B Brémont, S Shen, S Kefi… - European journal of …, 1996 - Elsevier
A new series of benzamides derived from metoclopramide have been synthesized, in which the vicinal carbon of the basic nitrogen atom of the ethyl chain is situated on the C 3 , C 4 , C …
Number of citations: 15 www.sciencedirect.com

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